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molecular formula C11H22N2O B8742354 1-Pentyl-4-piperidinecarboxamide

1-Pentyl-4-piperidinecarboxamide

Cat. No. B8742354
M. Wt: 198.31 g/mol
InChI Key: NXCOFHJBIIKZQQ-UHFFFAOYSA-N
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Patent
US06506901B2

Procedure details

Prepared from isonipecotamide (3.3, 25.7 mmol), 1-iodopentane (5.1 g, 25.7 mmol) and potassium carbonate (3.54 g, 25.7 mmol) according to the procedure used for Example 8 (Step A) to give 3.05 g of the title compound as an off-white solid.
Quantity
25.7 mmol
Type
reactant
Reaction Step One
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
3.54 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:9][CH2:8][CH:4]([C:5]([NH2:7])=[O:6])[CH2:3][CH2:2]1.I[CH2:11][CH2:12][CH2:13][CH2:14][CH3:15].C(=O)([O-])[O-].[K+].[K+]>>[CH2:11]([N:1]1[CH2:9][CH2:8][CH:4]([C:5]([NH2:7])=[O:6])[CH2:3][CH2:2]1)[CH2:12][CH2:13][CH2:14][CH3:15] |f:2.3.4|

Inputs

Step One
Name
Quantity
25.7 mmol
Type
reactant
Smiles
N1CCC(C(=O)N)CC1
Name
Quantity
5.1 g
Type
reactant
Smiles
ICCCCC
Name
Quantity
3.54 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CCCC)N1CCC(CC1)C(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 3.05 g
YIELD: CALCULATEDPERCENTYIELD 59.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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